The synthesis of cis-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid salt typically involves several steps, utilizing both classical organic synthesis techniques and modern methodologies:
Cis-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid salt features a pyrrolidine ring structure with a hydroxyl group at the 3-position and a carboxylic acid group at the 2-position. The presence of trifluoroacetic acid enhances its solubility and stability in various solvents.
The stereochemistry is crucial for its biological activity, as different configurations can lead to different interactions with biological targets .
Cis-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid salt participates in various chemical reactions typical for amino acids:
These reactions are facilitated by its functional groups, which provide sites for nucleophilic attack or electrophilic substitution .
The mechanism of action of cis-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid salt primarily relates to its role in biochemical pathways:
Research indicates that modifications to the hydroxyl and carboxylic groups can significantly alter its binding affinity and biological activity .
The trifluoroacetic acid salt form enhances stability against hydrolysis compared to its free acid counterpart, making it suitable for various applications in organic synthesis .
Cis-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid salt has several notable applications:
The construction of the pyrrolidine carboxylic acid scaffold with precise cis-3 stereochemistry represents a significant synthetic challenge due to the need for simultaneous control of chiral centers at C2 and C3. cis-3-Hydroxypyrrolidine-2-carboxylic acid, systematically named (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, serves as a critical building block for pharmaceuticals and complex natural products. The stereoselective synthesis of this scaffold employs both enzymatic and chemical approaches [3].
Enzymatic methods leverage specialized hydroxylases, such as the 2-oxoglutarate-dependent dioxygenases identified in Mesorhizobium loti and Sinorhizobium meliloti. These enzymes catalyze the direct hydroxylation of L-proline at the C3 position, offering high stereocontrol. The enzymatic route demonstrates remarkable regiospecificity, producing the cis-configured product through retention of configuration at C2 while introducing a hydroxy group with specific orientation at C3 [3]. Chemical synthesis often employs chiral pool starting materials like trans-4-hydroxy-L-proline or utilizes stereoselective reduction strategies. A documented approach involves the resolution of racemic mixtures using D-amino acid oxidase followed by hydrolysis with hydrobromic acid, effectively removing the undesired enantiomer and yielding the enantiomerically pure (2S,3R) configuration [3] [8]. Key synthetic routes demonstrate varying efficiencies:
Table 1: Comparative Analysis of Synthetic Routes to cis-3-Hydroxypyrrolidine-2-carboxylic Acid Scaffolds
Methodology | Starting Material | Key Stereocontrol Step | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Enzymatic Hydroxylation | L-Proline | Dioxygenase catalysis | 60-75 | >99% ee |
Chemical Resolution | trans-3-Methoxy-DL-proline | Enzymatic resolution (DAAO) + Acid hydrolysis | 40-55 | 95-97% ee |
Chiral Pool Derivatization | trans-4-Hydroxy-L-proline | Stereochemical inversion + Deoxygenation | 30-45 | 90-95% ee |
Conversion of the free amino acid to its trifluoroacetic acid (TFA) salt enhances stability, crystallinity, and solubility in organic solvents for peptide coupling reactions. The salt formation is an acid-base reaction where the strongly acidic TFA (pKa = 0.52) protonates the basic nitrogen of the pyrrolidine ring [4]. The reaction proceeds via a straightforward mechanism: the carboxylic acid moiety of TFA donates a proton to the tertiary amine nitrogen of the pyrrolidine scaffold, forming a stable ammonium carboxylate salt. This ionic pair exhibits high lattice energy, promoting crystallization and facilitating isolation [1] [2].
Stoichiometry is critical for obtaining a pure, crystalline product. A 1:1 molar ratio of the free base to TFA is typically employed, ensuring complete protonation without excess acid that could complicate purification or affect stability. The resulting salt, exemplified by the compound with CAS 1788041-58-6, generally displays high purity (>95%) and appears as a white to yellow solid. It requires storage at 2-8°C to maintain stability [1]. Analytical characterization confirms salt formation through distinctive shifts in infrared spectroscopy (C=O stretch of carboxylate ion ~1720 cm⁻¹, broad N-H⁺ stretch ~2800-3000 cm⁻¹) and trifluoromethyl signal at approximately -75 ppm in ¹⁹F NMR spectroscopy [4].
Table 2: Characterization of cis-3-Hydroxypyrrolidine-2-carboxylic Acid TFA Salt
Property | Value/Description | Method of Analysis | Reference Compound |
---|---|---|---|
Chemical Formula | C₅H₉NO₃ · C₂HF₃O₂ | Elemental Analysis | CAS 1788041-58-6 [1] |
Molecular Weight | 131.13 (free base) + 114.02 (TFA) = 245.15 g/mol | Calculated | - |
Appearance | White to Yellow Solid | Visual Inspection | CAS 1788041-58-6 [1] |
Purity | ≥95% | HPLC | CAS 1788041-58-6 [1] |
Storage Conditions | 2-8°C | Stability Studies | CAS 1788041-58-6 [1] |
Key Spectral Data | ¹⁹F NMR: δ -75.3 ppm (CF₃) | Nuclear Magnetic Resonance | TFA Standard [4] |
Achieving high enantiomeric excess (ee) in the synthesis of the cis-3-hydroxyproline scaffold necessitates sophisticated asymmetric catalysis strategies. Transition metal catalysts and organocatalysts provide powerful tools for installing the requisite (2S,3R) stereochemistry. Chiral transition metal complexes, particularly those based on rhodium or ruthenium coordinated with chiral phosphine ligands (e.g., BINAP derivatives), facilitate enantioselective hydrogenation of precursor dehydrohydroxyproline derivatives. These reactions often proceed under mild conditions and achieve ee values exceeding 90% [6].
Organocatalytic approaches offer complementary advantages, avoiding metals and leveraging catalysts derived from natural chiral sources. Cinchona alkaloid derivatives (e.g., hydroquinine-based thioureas) have demonstrated efficacy in catalyzing asymmetric Strecker reactions or Michael additions relevant to pyrrolidine synthesis [6]. These catalysts function by creating a well-defined chiral environment around the prochiral substrate, directing the attack of nucleophiles to favor the formation of the desired (2S,3R) stereoisomer. Enzymatic catalysis represents another highly selective avenue. Epimerases like 4R-hydroxyproline 2-epimerase (UniProt ID A0NXQ7) and trans-3-hydroxy-L-proline dehydratase (UniProt ID A0NXQ9), although naturally acting on other hydroxyproline isomers, illustrate the potential of engineered enzymes for selective cis-3-hydroxyproline synthesis [3]. The enolase superfamily enzyme (UniProt ID A0NXQ8) demonstrates activity on cis-3-hydroxy-L-proline, catalyzing both epimerization and dehydration, highlighting the biochemical complexity available for exploitation [3].
Selective protection of the hydroxyl and carboxylic acid functional groups is indispensable for the incorporation of cis-3-hydroxyproline into peptide chains or for further derivatization without side reactions. The orthogonal protection of these groups presents challenges due to their differing acidities and reactivities.
Table 3: Common Protecting Groups for cis-3-Hydroxypyrrolidine-2-carboxylic Acid
Functional Group | Protecting Group | Reagent for Introduction | Reagent for Removal | Key Advantages |
---|---|---|---|---|
Carboxylic Acid | Methyl Ester | CH₂N₂, MeOH/H⁺ | LiOH, NaOH | Simple, cheap |
Ethyl Ester | EtOH/H⁺, SOCl₂/EtOH | LiOH, NaOH | Simple | |
tert-Butyl Ester | Boc₂O, DMAP or Isobutene/H₂SO₄ | TFA, HCl (organic solvent) | Acid-labile, orthogonal to Cbz/Fmoc | |
Benzyl Ester | BnBr, K₂CO₃ | H₂/Pd-C | Hydrogenolytically cleaved | |
Hydroxyl (C3) | TBDMS Ether | TBDMSCl, Imidazole, DMF | TBAF, AcOH | Base-stable, orthogonal to esters |
Acetyl Ester | Ac₂O, Pyridine or DMAP | NH₃/MeOH, K₂CO₃/MeOH | Easily introduced and removed | |
Benzyl Ether | BnBr, NaH, DMF | H₂/Pd-C | Stable to acids/bases, hydrogenolysis | |
Amino (N1) | Fmoc | Fmoc-OSu, Na₂CO₃ | Piperidine/DMF | Orthogonal to tert-butyl, SPPS compatible |
Boc | Boc₂O, NaOH or Et₃N | TFA/DCM | Acid-labile, stable to bases | |
Cbz | CbzCl, NaOH | H₂/Pd-C | Hydrogenolytically cleaved |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: